![molecular formula C26H31N3O5 B266137 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266137.png)
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the family of pyrrolones. It is a potent inhibitor of phosphodiesterase 5 (PDE5) and has been studied extensively for its potential applications in the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Scientific Research Applications
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to be a potent inhibitor of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, which is an enzyme that plays a key role in the regulation of smooth muscle contraction. By inhibiting 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one can increase the levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells, leading to relaxation of the smooth muscle and increased blood flow.
Mechanism of Action
The mechanism of action of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one. 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is an enzyme that breaks down cGMP, which is responsible for the relaxation of smooth muscle cells. By inhibiting 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one increases the levels of cGMP, leading to relaxation of the smooth muscle cells and increased blood flow.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one include the relaxation of smooth muscle cells, increased blood flow, and improved oxygenation of tissues. It has been shown to be effective in the treatment of erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent inhibitory effects on 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, which makes it a useful tool for studying the role of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in various physiological processes. However, the limitations of using this compound include its complex synthesis method and the potential for toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as cancer and neurological disorders. Additionally, the development of new 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibitors based on the structure of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one could lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction between 4-butoxybenzoyl chloride and 2-(4-pyridyl) ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with morpholine and hydroxylamine hydrochloride to yield the final product.
properties
Product Name |
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one |
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Molecular Formula |
C26H31N3O5 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31N3O5/c1-2-3-16-34-21-6-4-20(5-7-21)24(30)22-23(19-8-10-27-11-9-19)29(26(32)25(22)31)13-12-28-14-17-33-18-15-28/h4-11,23,30H,2-3,12-18H2,1H3/b24-22- |
InChI Key |
BEAUAKQHEMNVDR-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O |
Origin of Product |
United States |
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